Methylxanthines, a class of purine derivatives, have been extensively studied due to their wide range of physiological effects. Among these, 1-Methylhypoxanthine (1-MTX) is a metabolite of caffeine and has garnered interest for its potential applications in various fields, including its role as a radiosensitizer in cancer therapy and its impact on neurodegenerative diseases. This analysis aims to provide a comprehensive overview of 1-MTX, including its mechanism of action and applications in different domains.
1-MTX has been identified as a radiosensitizer, enhancing the effectiveness of radiotherapy in cancer treatment. A study utilizing temperature-sensitive liposomal 1-MTX (tsl-MTX) demonstrated that when combined with ionizing radiation and regional hyperthermia, there was a significant delay in tumor growth in xenograft tumor-bearing mice6. This suggests that 1-MTX can potentiate the effects of radiotherapy, potentially leading to improved outcomes in cancer treatment.
The neuroprotective potential of methylxanthines, including 1-MTX, has been explored in the context of neurodegenerative diseases. Methylxanthines have been found to exhibit anti-inflammatory and anti-oxidative properties, as well as mediate changes in lipid homeostasis and gene regulation. These effects are believed to contribute to the neuroprotective actions of methylxanthines in diseases such as Alzheimer's, Parkinson's, and Multiple Sclerosis7.
Methylxanthines have been shown to potentiate the thermogenic effects of sympathomimetic drugs like ephedrine, which could be beneficial in the management of obesity. The inhibition of phosphodiesterase activity by methylxanthines at therapeutic doses is thought to be a key mechanism in enhancing metabolic rate, particularly under conditions of caloric restriction3.
In the treatment of asthma, methylxanthines such as theophylline have demonstrated efficacy in reducing airflow obstruction, airway hyperresponsiveness, and inflammation. Theophylline's immunomodulatory and anti-inflammatory effects are realized at lower serum concentrations than those required for bronchodilation, positioning it as a controller medication for chronic asthma9.
Methylxanthines have been used to treat apnea of prematurity, with their respiratory stimulant effects believed to be mediated centrally, predominantly via inhibition of cAMP-dependent phosphodiesterase-410. This central action suggests that methylxanthines, including 1-MTX, could play a role in managing respiratory depression in neonates.
The synthesis of 1-methylhypoxanthine can be achieved through several methods. One notable approach involves the methylation of hypoxanthine using methylating agents such as dimethyl sulfate or methyl iodide under basic conditions. This reaction typically requires careful control of temperature and pH to optimize yield and minimize by-products.
Another method includes the biocatalytic conversion of theophylline to 1-methylhypoxanthine using engineered strains of Escherichia coli. This process utilizes specific enzymes that facilitate the demethylation of theophylline, resulting in the formation of 1-methylhypoxanthine as a product . Such biotechnological approaches are increasingly favored for their specificity and environmental benefits.
The molecular formula of 1-methylhypoxanthine is C_7H_8N_4O_2, with a molar mass of approximately 168.16 g/mol. The compound consists of a purine ring structure with a methyl group attached to the nitrogen atom at position one.
Key Structural Features:
1-Methylhypoxanthine participates in various chemical reactions typical for purines. Notably, it can undergo hydrolysis to yield hypoxanthine under acidic or enzymatic conditions. Additionally, it can be further methylated to form other derivatives such as 7-methylhypoxanthine.
In metabolic pathways, 1-methylhypoxanthine has been shown to interact with enzymes involved in nucleotide metabolism, potentially influencing cellular energy states and signaling pathways .
The mechanism of action for 1-methylhypoxanthine primarily involves its role as a competitive inhibitor for certain enzymes within purine metabolism. By mimicking natural substrates, it can interfere with enzyme activity, leading to altered cellular processes such as nucleotide synthesis and degradation.
Research indicates that 1-methylhypoxanthine may exhibit antioxidant properties by scavenging free radicals or modulating oxidative stress responses within cells . These mechanisms highlight its potential therapeutic applications.
1-Methylhypoxanthine has several scientific applications:
1-Methylhypoxanthine (chemical formula: C₆H₆N₄O; IUPAC name: 1-methyl-6,7-dihydro-1H-purin-6-one) is a monomethylated derivative of hypoxanthine. Its molecular structure features a purine core—a pyrimidine ring fused to an imidazole ring—with a methyl group (-CH₃) substituted at the N-1 nitrogen position. This methylation alters electron distribution, influencing tautomeric equilibria and hydrogen-bonding capabilities. The predominant tautomer in standard conditions is the N(1)-H, keto form (1,9-dihydro-1-methyl-6H-purin-6-one), where the oxygen at C6 exists as a carbonyl (C=O) and the hydrogen is located at N9 [5]. However, rare enol tautomers (e.g., 1-methyl-6-hydroxypurine) can be photochemically generated under UV irradiation, as demonstrated in matrix-isolation Fourier-transform infrared (FTIR) studies of analogous compounds like 9-methylhypoxanthine [6].
1-Methylhypoxanthine belongs to the hypoxanthine subclass of purines, distinct from methylxanthines (e.g., caffeine, theophylline) which are dimethylated or trimethylated xanthine derivatives [3]. Key comparative features include:
Table 1: Structural Comparison with Related Purines
Compound | Core Structure | Substituent Position | Molecular Formula | Key Functional Differences |
---|---|---|---|---|
Hypoxanthine | Purine-6-one | Unsubstituted | C₅H₄N₄O | N9-H tautomerism; DNA repair substrate [1] |
1-Methylhypoxanthine | Purine-6-one | N1-methyl | C₆H₆N₄O | Blocked N1 reactivity; altered tautomer stability [5] |
1-Methylxanthine | Xanthine (2,6-dione) | N1-methyl | C₆H₆N₄O₂ | Additional C2 carbonyl; caffeine metabolite [2] [3] |
7-Methylhypoxanthine | Purine-6-one | N7-methyl | C₆H₆N₄O | Altered metal-chelating properties [3] |
Notably, methylation at N1 prevents the spontaneous deamination that occurs in adenine to form hypoxanthine—a mutation source in DNA [1]. Unlike xanthine derivatives (e.g., 1-methylxanthine), 1-methylhypoxanthine lacks a carbonyl at C2, reducing its oxidation potential and bronchodilator effects [3].
1-Methylhypoxanthine is a solid at room temperature with moderate water solubility (predicted: 5.27 g/L) [5]. Key properties include:
Table 2: Experimental and Predicted Physicochemical Data
Property | Value | Method/Reference |
---|---|---|
Molecular weight | 150.14 g/mol | Monoisotopic [5] |
Melting point | Not experimentally determined | - |
Water solubility (predicted) | 5.27 g/L | ALOGPS [5] |
LogP (predicted) | -0.69 | ChemAxon [5] |
pKa (Strongest acidic) | 8.52 | ChemAxon [5] |
Biosynthesis
In humans, 1-methylhypoxanthine arises primarily via:
Chemical Synthesis
Derivatization
C8 Functionalization: Bromination at C8 enables Suzuki couplings for bioconjugate synthesis [5].
Analytical Confirmation: Synthesized products are validated via LC-MS (m/z 151.05 [M+H]⁺) and NMR (characteristic N1-CH₃ singlet at δ 3.8 ppm) [5].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7